molecular formula C25H29N3O4 B2701381 6,7-dimethoxy-N-(3-methoxyphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1251689-09-4

6,7-dimethoxy-N-(3-methoxyphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2701381
CAS No.: 1251689-09-4
M. Wt: 435.524
InChI Key: LHHQBIWBXSNEOU-UHFFFAOYSA-N
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Description

The compound 6,7-dimethoxy-N-(3-methoxyphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine belongs to the 4-anilinoquinoline class, characterized by a quinoline core substituted with methoxy groups at positions 6 and 7, a 3-methoxyaniline moiety at position 4, and a 3-methylpiperidine-1-carbonyl group at position 2. This scaffold is structurally optimized for kinase inhibition, particularly targeting c-Met (hepatocyte growth factor receptor), a key driver in cancer proliferation and metastasis .

Properties

IUPAC Name

[6,7-dimethoxy-4-(3-methoxyanilino)quinolin-2-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-16-7-6-10-28(15-16)25(29)22-13-20(26-17-8-5-9-18(11-17)30-2)19-12-23(31-3)24(32-4)14-21(19)27-22/h5,8-9,11-14,16H,6-7,10,15H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHQBIWBXSNEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(3-methoxyphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, methoxy-substituted anilines, and piperidine derivatives. Common synthetic routes may involve:

    Nitration and Reduction: Nitration of a quinoline derivative followed by reduction to form an amino group.

    Methoxylation: Introduction of methoxy groups through methylation reactions.

    Coupling Reactions: Coupling of the methoxy-substituted aniline with the quinoline derivative.

    Amidation: Formation of the methanone linkage with the piperidine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-N-(3-methoxyphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce various amine compounds.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties. Research has shown that quinoline derivatives can modulate heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation and survival. The compound's structural modifications enhance its binding affinity to Hsp90, leading to increased efficacy against various cancer cell lines.

Case Study: Hsp90 Inhibition

In a study evaluating the antiproliferative activity of several quinoline derivatives, including the target compound, it was observed that modifications to the nitrogen positions within the quinoline ring significantly influenced their activity against breast cancer cell lines such as MCF-7 and SKBr3. The compound exhibited notable inhibitory effects, with IC50 values indicating substantial potency compared to other derivatives .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Quinoline derivatives have been reported to exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Screening

In a series of experiments assessing the antimicrobial efficacy of various quinoline derivatives, compounds similar to 6,7-dimethoxy-N-(3-methoxyphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine were screened against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain modifications led to enhanced activity against these microorganisms, suggesting potential for further development as antibacterial agents .

Antimalarial Activity

Quinoline derivatives are also known for their antimalarial properties. The mechanism often involves inhibition of key enzymes in the malaria parasite's life cycle.

Case Study: In Vivo Efficacy

A study focused on a series of quinoline-4-carboxamide derivatives demonstrated significant antiplasmodial activity against Plasmodium falciparum. The optimized compounds showed low nanomolar potency and favorable pharmacokinetic profiles in mouse models, leading to their advancement in preclinical development. This highlights the potential for similar derivatives, including our target compound, in treating malaria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. The presence of specific functional groups can enhance or diminish biological activity.

Table: Structure-Activity Relationship Insights

Compound StructureActivity TypeObservations
Nitrogen in B ringAnticancerReduced activity; further modifications needed
Methoxy groupsAntimicrobialEnhanced efficacy against Pseudomonas aeruginosa
Carbonyl groupAntimalarialImproved potency against Plasmodium falciparum

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(3-methoxyphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Critical Analysis of Structure-Activity Relationships (SAR)

Methoxy Substitutions: The 6,7-dimethoxy configuration is critical for both kinase and antibacterial activity. Removal of either methoxy group (e.g., compound 64 in ) reduces potency by 3-fold, highlighting their role in target engagement .

Aniline Substituents: Bulky groups (e.g., benzimidazole in 12j) enhance c-Met inhibition but may reduce bioavailability . Electron-rich substituents (e.g., 3-methoxy or phenoxy) improve kinase selectivity by optimizing charge transfer interactions .

Piperidine/Pyrrolidine Modifications :

  • The 3-methylpiperidine-1-carbonyl group in the target compound likely improves blood-brain barrier penetration compared to simpler alkyl chains (e.g., pentyl groups in ).

Biological Activity

6,7-Dimethoxy-N-(3-methoxyphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline backbone with specific substitutions that enhance its biological activity. The presence of methoxy groups and a piperidine moiety contributes to its pharmacological properties.

Research indicates that this compound may exert its effects through multiple pathways:

  • Apoptosis Induction : Studies have shown that derivatives of this compound can increase the expression of apoptosis-promoting genes such as p53 and Bax in various cancer cell lines, suggesting a mechanism for inducing programmed cell death .
  • Cytotoxicity : In vitro studies have assessed its cytotoxic effects against different cancer cell lines, including K562 (a human leukemia cell line). The results indicated varying degrees of cytotoxicity, with some derivatives showing significant activity comparable to established chemotherapeutic agents .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound derivatives. For instance:

  • K562 Cell Line : The compound demonstrated moderate cytotoxicity with IC50 values ranging from 0.65 to 0.96 μM for specific derivatives, indicating potential as a chemotherapeutic agent .
  • Multidrug Resistance : Some derivatives exhibited reversal activity against multidrug-resistant cancer cell lines, suggesting their utility in overcoming resistance mechanisms in cancer therapy .

Molecular Docking Studies

Molecular docking analyses have provided insights into how these compounds interact with target proteins involved in cancer progression. The compounds were shown to effectively bind to active site residues of proteins associated with hematological malignancies .

Case Studies

  • Anti-Cancer Activity : A study focused on various derivatives of the compound demonstrated significant anti-cancer properties against hematological cancers. The compounds not only inhibited cell growth but also modulated key apoptotic pathways .
  • Neuropharmacological Effects : Preliminary investigations into the neuropharmacological effects suggest potential applications in treating neurological disorders, although more research is needed to elucidate these pathways fully.

Data Summary

Property Value/Description
Chemical FormulaC₁₈H₂₃N₃O₄
Molecular Weight325.39 g/mol
IC50 (K562 Cell Line)0.65 - 0.96 μM
Mechanism of ActionInduction of apoptosis, cytotoxicity
Target Proteinsp53, Bax, and other apoptosis-related proteins

Q & A

Q. What are the optimized synthetic routes for 6,7-dimethoxy-N-(3-methoxyphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Quinoline Core Formation : Start with 4,7-dichloroquinoline derivatives as precursors. Nucleophilic substitution at position 4 with 3-methoxyaniline under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like NMP yields the 4-amine intermediate .
  • Piperidine Carbonylation : Introduce the 3-methylpiperidine-1-carbonyl group via amide coupling. Use carbodiimide-based reagents (e.g., DCC) or direct acyl chloride reactions under anhydrous conditions .
  • Characterization : Validate intermediates via 1^1H/13^{13}C NMR (e.g., δ 8.58 ppm for quinoline protons, δ 152.1 ppm for carbonyl carbons) and HRMS (e.g., [M+H+^+]+^+ m/z calculated vs. observed) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Spectral Data
4-Aminoquinoline Formation4,7-Dichloroquinoline + 3-Methoxyaniline, K2_2CO3_3, NMP, 80°C57–92%1^1H NMR: δ 8.58 (d, quinoline-H), 7.30 (m, aryl-H)
Piperidine Carbonylation3-Methylpiperidine acyl chloride, Et3_3N, DCM63–89%13^{13}C NMR: δ 170.1 (C=O), 46.8 (piperidine-CH2_2)

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between quinoline and piperidine moieties) .
  • Advanced NMR : Use 19^{19}F NMR (if fluorinated analogs exist) and 2D techniques (COSY, HSQC) to assign overlapping signals in aromatic regions .
  • Mass Spectrometry : HRMS with <5 ppm error ensures molecular formula accuracy. ESI-MS in positive ion mode detects [M+H+^+]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy groups, piperidine substitution) influence biological activity?

Methodological Answer:

  • Methoxy Groups : The 6,7-dimethoxy motif enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Replace methoxy with hydroxyl or halogens to study polarity-activity relationships .
  • Piperidine Substitution : Compare 3-methylpiperidine with morpholine or pyrrolidine analogs. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes due to steric/electronic effects .
  • Case Study : In antimalarial assays, 4-aminoquinolines with bulkier N-alkyl chains (e.g., diethylamino) showed reduced Plasmodium falciparum IC50_{50} values vs. smaller groups .

Q. How should researchers design in vitro bioactivity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or antimicrobial targets (e.g., Plasmodium falciparum 3D7 strain) based on structural analogs .
  • Assay Conditions :
    • Enzyme Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) at pH 7.4, 37°C, with 1–10 µM compound concentrations .
    • Antiparasitic Activity : Test against drug-resistant strains (e.g., K1, Dd2) in synchronized cultures with 48-hour incubation. Calculate IC50_{50} via SYBR Green fluorescence .
  • Controls : Include chloroquine (antimalarial) or gefitinib (kinase inhibitor) as positive controls .

Q. How can researchers resolve contradictions in activity data across similar compounds?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity).
  • Structural Dynamics : Perform MD simulations to assess conformational flexibility in solution vs. crystal states .
  • Case Example : Inconsistent antimalarial activity between 4-aminoquinolines may arise from differential accumulation in parasitized erythrocytes. Measure cellular uptake via LC-MS/MS .

Q. What strategies are recommended for comparative studies with structurally related quinoline derivatives?

Methodological Answer:

  • Library Design : Synthesize analogs with variations in:
    • Aromatic Substituents : Replace 3-methoxyphenyl with 4-fluorophenyl or naphthyl groups .
    • Linker Chemistry : Swap the amide bond for sulfonamide or urea to modulate metabolic stability .
  • Benchmarking : Use PCA (Principal Component Analysis) to cluster compounds by physicochemical properties (LogP, PSA) and bioactivity profiles .

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